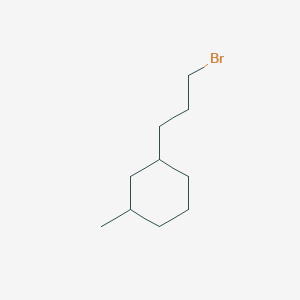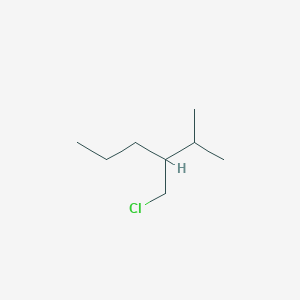
3-(Chloromethyl)-2-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-methylhexane is an organic compound characterized by a hexane backbone with a chloromethyl group attached to the third carbon and a methyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylhexane typically involves the chlorination of 2-methylhexane. This can be achieved through a free radical halogenation process using chlorine gas under UV light. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a radical initiator to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-2-methylhexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding methyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents such as water or ethanol.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or THF.
Major Products Formed:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
科学的研究の応用
3-(Chloromethyl)-2-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Chloromethyl)-2-methylhexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
3-(Chloromethyl)-2-methylpentane: Similar structure but with a shorter carbon chain.
3-(Chloromethyl)-2-methylheptane: Similar structure but with a longer carbon chain.
2-(Chloromethyl)-3-methylhexane: Isomer with different positions of the chloromethyl and methyl groups.
Uniqueness: 3-(Chloromethyl)-2-methylhexane is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its position of the chloromethyl group on the third carbon and the methyl group on the second carbon makes it a versatile intermediate for various chemical transformations.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
3-(chloromethyl)-2-methylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-5-8(6-9)7(2)3/h7-8H,4-6H2,1-3H3 |
InChIキー |
WGUCHSAIHIHWQD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


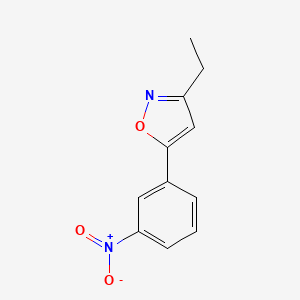
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
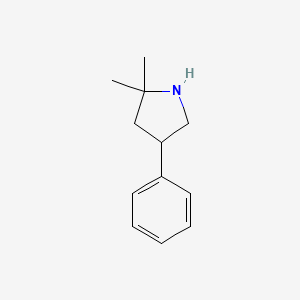

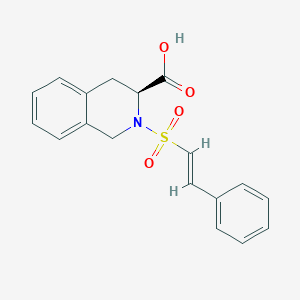
![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
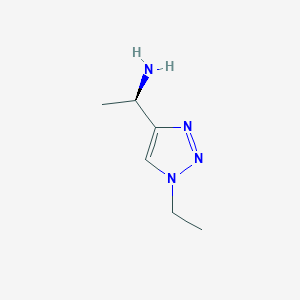
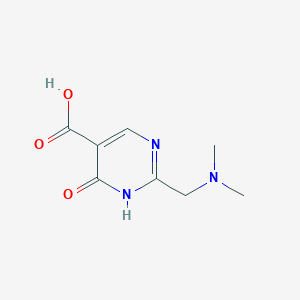
![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
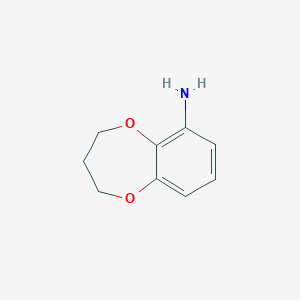
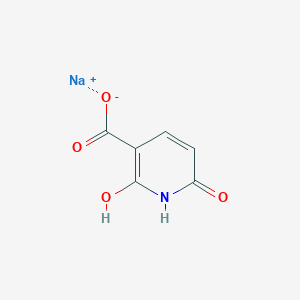
![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)

